1-(3,4-dimethyl-5-nitrobenzenesulfonyl)-2-methyl-1H-imidazole

nitroimidazole regioisomerism electronic distribution

1-(3,4-Dimethyl-5-nitrobenzenesulfonyl)-2-methyl-1H-imidazole (CAS 881478-44-0) is a synthetic, small-molecule sulfonyl imidazole derivative (MW 295.31 g/mol, formula C12H13N3O4S) featuring a 3,4-dimethyl-5-nitrobenzenesulfonyl group at the imidazole 1-position and a methyl group at the 2-position. This substitution pattern places the nitro pharmacophore on the electron-rich sulfonylphenyl ring rather than on the imidazole core, a regioisomeric arrangement that fundamentally distinguishes it from classical 5-nitroimidazole antimicrobials and alters its redox potential, electronic distribution, and biological target profile.

Molecular Formula C12H13N3O4S
Molecular Weight 295.31
CAS No. 881478-44-0
Cat. No. B2484429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-dimethyl-5-nitrobenzenesulfonyl)-2-methyl-1H-imidazole
CAS881478-44-0
Molecular FormulaC12H13N3O4S
Molecular Weight295.31
Structural Identifiers
SMILESCC1=CC(=CC(=C1C)[N+](=O)[O-])S(=O)(=O)N2C=CN=C2C
InChIInChI=1S/C12H13N3O4S/c1-8-6-11(7-12(9(8)2)15(16)17)20(18,19)14-5-4-13-10(14)3/h4-7H,1-3H3
InChIKeyVXYCYRSVTRIULW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: 1-(3,4-Dimethyl-5-nitrobenzenesulfonyl)-2-methyl-1H-imidazole (CAS 881478-44-0) for Research Selection


1-(3,4-Dimethyl-5-nitrobenzenesulfonyl)-2-methyl-1H-imidazole (CAS 881478-44-0) is a synthetic, small-molecule sulfonyl imidazole derivative (MW 295.31 g/mol, formula C12H13N3O4S) featuring a 3,4-dimethyl-5-nitrobenzenesulfonyl group at the imidazole 1-position and a methyl group at the 2-position . This substitution pattern places the nitro pharmacophore on the electron-rich sulfonylphenyl ring rather than on the imidazole core, a regioisomeric arrangement that fundamentally distinguishes it from classical 5-nitroimidazole antimicrobials and alters its redox potential, electronic distribution, and biological target profile [1].

Why Generic 5-Nitroimidazole or Simple Sulfonyl Imidazole Substitutes Cannot Replace 1-(3,4-Dimethyl-5-nitrobenzenesulfonyl)-2-methyl-1H-imidazole in Targeted Research


Within the broader sulfonyl imidazole and nitroimidazole classes, seemingly minor structural variations produce large differences in target engagement and ADMET profiles. The location of the nitro group (imidazole vs. phenyl ring) dictates whether the compound follows a 5-nitroimidazole-like reductive activation pathway or a distinct mechanism [1]. The methyl substituents on the phenyl ring increase lipophilicity (ACD/LogP 1.84) relative to unsubstituted nitrobenzenesulfonyl imidazoles, affecting membrane permeability and CYP enzyme interactions . Furthermore, the 2-methyl group on the imidazole ring is known to reduce mutagenicity in nitroimidazole series [2]. For researchers requiring reproducible structure-activity relationship (SAR) data, substituting with a 5-nitroimidazole (nitro on imidazole) or a des-methyl phenylsulfonyl analog introduces uncontrolled variables that invalidate target-binding and toxicity comparisons. The quantitative evidence below substantiates why CAS 881478-44-0 occupies a distinct parameter space that cannot be approximated by off-the-shelf class representatives.

Head-to-Head Quantitative Differentiation Evidence for 1-(3,4-Dimethyl-5-nitrobenzenesulfonyl)-2-methyl-1H-imidazole


Nitro-Positional Regioisomerism: Imidazole- vs. Phenyl-Nitro Electronic and Reactivity Differentiation

The target compound bears the nitro group on the 3,4-dimethylphenyl ring, whereas classic antiparasitic 5-nitroimidazoles (e.g., metronidazole) carry the nitro at the imidazole 5-position. QSAR modeling on structurally related sulfonyl nitroaryl-thiadiazoles demonstrated that the nitroaryl electronic distribution is the single most important determinant of antimycobacterial activity, with sulfonyl nitroimidazole compound 9a identified as the most active analogue (MIC 6.25 µg/mL against M. tuberculosis H37Rv) [1]. This QSAR model (cross-validation R = 0.87) quantitatively links the nitro group's electronic environment—defined by its position on the phenyl vs. heterocyclic ring and the electron-donating methyl substituents—to biological potency, establishing that phenyl-nitro and imidazole-nitro regioisomers are not interchangeable in activity predictions [1].

nitroimidazole regioisomerism electronic distribution QSAR redox potential

2-Methyl Substitution on Imidazole: Reduced Mutagenicity vs. Metronidazole Baseline

In the 5-nitroimidazole antiparasitic series of Crozet et al. (2009), compounds bearing an additional methyl group at the imidazole 2-position demonstrated lower mutagenicity than metronidazole in the Salmonella mutagenicity assay [1]. Although the target compound's nitro is on the phenyl ring rather than the imidazole, the 2-methyl substituent is a conserved structural feature shown to reduce genotoxic potential across multiple nitroimidazole chemotypes [1]. Among 20 arylsulfonylmethyl-5-nitroimidazoles evaluated, three derivatives with combined 2-methyl substitution and optimized sulfonyl aryl groups were characterized by both low mutagenicity and efficient antitrichomonas activity (all IC50 values vs. T. vaginalis below that of metronidazole) [1].

mutagenicity Ames test nitroimidazole 2-methyl genotoxicity

Lipophilicity-Driven CYP Interaction Liability: Predicted LogP Comparison with Des-Methyl and Unsubstituted Phenylsulfonyl Analogs

The 3,4-dimethyl substitution on the benzenesulfonyl ring elevates the predicted logP to 1.84 (ACD/Labs) and logD (pH 7.4) to 1.59, compared with an estimated logP of approximately 0.8–1.2 for the unsubstituted 4-nitrobenzenesulfonyl-2-methylimidazole analog (estimated by fragment subtraction of two methyl groups, ΔlogP ≈ –1.0) . In a comparative study of 1-substituted imidazole CYP inhibition in human hepatic microsomes, CYP3A4/5 inhibition potency correlated positively with lipophilicity and molecular weight; seven imidazoles exclusively above MW 300 (the target compound is MW 295) exhibited IC50 < 0.3 µM for CYP3A4/5 [1]. This positions the target compound at the threshold where small changes in logD can substantially alter CYP inhibition profile, providing a quantifiable differentiation from lower-logP phenylsulfonyl imidazoles.

lipophilicity CYP inhibition LogP drug metabolism physicochemical property

Predicted Water Solubility and Bioavailability Parameter Differentiation from 5-Nitroimidazole Antimicrobials

The target compound exhibits predicted water solubility of 20.31 mg/L at 25°C (WSKOW v1.41 estimate from log Kow 2.83) and zero Rule of 5 violations . By comparison, metronidazole has an experimental water solubility of approximately 10,000 mg/L and logP –0.02 [1]. The two-orders-of-magnitude lower aqueous solubility and >100-fold higher logP of the target compound produce markedly different dissolution and permeability behavior, which is advantageous for applications requiring higher membrane partitioning (e.g., intracellular target engagement, blood-brain barrier penetration models) but disadvantageous for aqueous formulation [1].

water solubility LogP bioavailability Lipinski Rule of 5 physicochemical profiling

Sulfonyl-Linked Nitroimidazole Antitrypanosomal Activity: Class Benchmark for Target Compound Prioritization

In a 2025 study of sulfonyl- and sulfanyl-tethered 5-nitroimidazole hybrids, the sulfonyl derivative 8b achieved an IC50 of 9.58 ± 2.02 µM against T. cruzi epimastigotes with a selectivity index (SI) > 31.31, representing the most promising compound in that series [1]. Although structurally distinct from the target compound (nitro on imidazole vs. phenyl ring), this result establishes a quantitative activity benchmark for sulfonyl-bearing nitroimidazole chemotypes. The target compound, with its nitro group repositioned to the phenyl ring and enhanced by two electron-donating methyl substituents, is predicted to exhibit a shifted electronic profile that may either improve or reduce antiparasitic potency relative to this 9.58 µM class baseline—a hypothesis that can only be tested with the authentic compound [1].

Trypanosoma cruzi Leishmania donovani nitroimidazole sulfonyl selectivity index

Neuronal Nitric Oxide Synthase (nNOS) Affinity: BindingDB Cross-Reference with Imidazole-Based Inhibitor Scaffolds

The ChEMBL-curated BindingDB entry CHEMBL2326361 (BDBM50427862) reports affinity data for a structurally related imidazole-containing compound: Ki = 56 nM against rat recombinant nNOS expressed in E. coli (using L-arginine as substrate) and Kd = 4.47 µM against B. subtilis NOS oxygenase [1]. While this entry's SMILES does not correspond to the target compound, it demonstrates that appropriately substituted sulfonyl-imidazole scaffolds can achieve sub-100 nM affinity for the nNOS active site. The target compound's 3,4-dimethyl-5-nitrobenzenesulfonyl group provides a distinct steric and electronic environment at the sulfonyl binding pocket that may further modulate nNOS affinity relative to the 56 nM Ki benchmark [1].

nNOS nitric oxide synthase enzyme inhibition BindingDB Ki

Optimal Research and Procurement Application Scenarios for 1-(3,4-Dimethyl-5-nitrobenzenesulfonyl)-2-methyl-1H-imidazole (CAS 881478-44-0)


Regioisomer-Dependent Nitroreductase Substrate Specificity and Reductive Activation Profiling

The phenyl-nitro (rather than imidazole-nitro) configuration makes the target compound uniquely suited for comparative nitroreductase substrate profiling. Researchers can pair CAS 881478-44-0 with its 5-nitroimidazole regioisomer counterparts to systematically dissect how nitro group placement on the aryl vs. heterocyclic ring affects enzymatic reduction rates by bacterial nitroreductases (e.g., NfsA, NfsB) and mammalian cytochrome P450 reductases. This experimental design directly addresses the QSAR-derived hypothesis that electronic distribution—rather than steric factors—governs biological activity in nitroaryl sulfonyl chemotypes .

CYP3A4/5 Inhibition Screening and Drug-Drug Interaction Liability Assessment

With predicted ACD/LogP of 1.84 and MW 295 at the threshold where potent CYP3A4/5 inhibition emerges (literature cutoff: IC50 < 0.3 µM observed exclusively for imidazoles > MW 300), the target compound is an ideal probe for structure-liability relationship studies that investigate how incremental changes in sulfonylphenyl methylation shift CYP inhibition IC50 across the critical sub-micromolar threshold . This has direct relevance for medicinal chemistry teams optimizing away from CYP inhibition while maintaining target potency.

Antiparasitic Hit Expansion and Selectivity Optimization Starting from the Sulfonyl Nitroimidazole Class Benchmark

Building on the established antitrypanosomal activity of sulfonyl nitroimidazole derivatives (class benchmark IC50 9.58 µM against T. cruzi, SI > 31.31), the target compound serves as a structurally differentiated probe to test the hypothesis that relocating the nitro group to a dimethyl-substituted phenyl ring can enhance selectivity while maintaining or improving potency . The 2-methyl group on imidazole additionally provides a mutagenicity-reducing structural feature that is desirable for lead optimization . Procurement of CAS 881478-44-0 for this application is justified when screening cascades require comparator compounds that vary only in nitro position while holding the sulfonyl-imidazole core constant.

Neuronal Nitric Oxide Synthase (nNOS) Inhibitor Probe Development and Sulfonyl-Binding Pocket SAR

The imidazole scaffold's demonstrated ability to achieve 56 nM Ki at nNOS (BindingDB CHEMBL2326361) establishes this enzyme as a tractable target for the chemotype . The target compound's unique combination of a 2-methylimidazole core with a 3,4-dimethyl-5-nitrobenzenesulfonyl group provides a new vector for exploring the nNOS sulfonyl-binding pocket. Procurement is recommended for academic or industrial laboratories conducting nNOS inhibitor lead discovery where systematic variation of the sulfonyl aryl substituent is required to map key hydrophobic and hydrogen-bonding interactions in the enzyme active site.

Quote Request

Request a Quote for 1-(3,4-dimethyl-5-nitrobenzenesulfonyl)-2-methyl-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.